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molecular formula C9H11NO B8549280 4-Cyclobutoxypyridine

4-Cyclobutoxypyridine

Cat. No. B8549280
M. Wt: 149.19 g/mol
InChI Key: ZPGSYNAZZOCMGW-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

4-cyclobutoxypyridine (13) (3.8 g, 25.47 mmol) and rhodium 5% on alumina (0.38 g, 0.05 mmol) in EtOH (50 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 16 hours. GCMS analysis indicated no reaction so the mixture was heated to 60° C. for 5 hours but analysis still only indicated trace product formation. Platinum Oxide (0.2 g) catalyst was added and stirred overnight at 60° C., 5 bar, but still no more product formation. The reaction mixture was transferred to a high pressure autoclave and heated overnight at 80° C. and 50 bar no more product formation was observed, thus temperature increased to 100° C. and pressure to 80 bar and left overnight bar but analysis, once more, indicated no more product formation. Thus added 5% ruthenium on Carbon (0.2 g) and heated overnight at 120° C. and 100 bar. Analysis showed no remaining starting material. The reaction was cooled and filtered and solvent evaporated to afford a yellow oil. The crude product was purified by distillation at 0.55 mBar, collecting fractions that distilled at 55° C. to afford the product as a colourless oil, which was used in next step without any further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:5][C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[CH2:4][CH2:3][CH2:2]1>CCO.[Rh].[Pt]=O.[Ru]>[CH:1]1([O:5][CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(CCC1)OC1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]=O
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no reaction so the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 80° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
thus temperature increased to 100° C.
WAIT
Type
WAIT
Details
pressure to 80 bar and left overnight bar
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at 0.55 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 55° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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